molecular formula C20H28N8O3S B2700462 2-(4,6-dimorpholino-1,3,5-triazin-2-yl)-N-(4-ethoxyphenyl)hydrazinecarbothioamide CAS No. 898635-97-7

2-(4,6-dimorpholino-1,3,5-triazin-2-yl)-N-(4-ethoxyphenyl)hydrazinecarbothioamide

货号: B2700462
CAS 编号: 898635-97-7
分子量: 460.56
InChI 键: VVZSYQLYCIPVSZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(4,6-dimorpholino-1,3,5-triazin-2-yl)-N-(4-ethoxyphenyl)hydrazinecarbothioamide is a useful research compound. Its molecular formula is C20H28N8O3S and its molecular weight is 460.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 2-(4,6-dimorpholino-1,3,5-triazin-2-yl)-N-(4-ethoxyphenyl)hydrazinecarbothioamide is part of a class of triazine derivatives that have garnered attention for their potential biological activities, particularly in cancer therapy. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

C17H22N6O2S\text{C}_{17}\text{H}_{22}\text{N}_{6}\text{O}_{2}\text{S}

This compound features a 1,3,5-triazine core, which is known for its ability to interact with various biological targets due to its planar structure and nitrogen-rich environment.

1. Anticancer Activity

Recent studies have highlighted the anticancer properties of related triazine compounds. For instance, derivatives with a 4,6-dimorpholino-1,3,5-triazine skeleton have shown significant inhibition of tumor cell proliferation by targeting the PI3K/mTOR signaling pathway . This pathway is crucial for cell growth and survival, making it a prime target for cancer therapies .

2. Induction of Apoptosis

The compound has been observed to induce apoptosis in various cancer cell lines. Research indicates that it may trigger apoptotic pathways by increasing the expression of pro-apoptotic proteins (e.g., Bax) while decreasing anti-apoptotic proteins (e.g., Bcl-2) . This dual action enhances its potential as a chemotherapeutic agent.

In Vitro Studies

Table 1 summarizes the biological activity data related to the compound and its analogs:

CompoundCell LineIC50 (µM)Mechanism
This compoundMGC-8038.16Induces apoptosis
5-FU (control)MGC-8039.79Standard chemotherapy agent
4-(4,6-dimorpholino-1,3,5-triazin-2-yl)anilineSK-N-SH12.46Cell cycle arrest at G1 phase

Case Study 1: Inhibition of Cancer Cell Proliferation

A study investigated the effects of the compound on the MGC-803 gastric cancer cell line. The results demonstrated that treatment with the compound led to a significant reduction in cell viability and induced morphological changes indicative of apoptosis. The study concluded that this compound could serve as a lead for developing new anticancer agents .

Case Study 2: Dual PI3K/mTOR Inhibition

Another research effort focused on synthesizing derivatives based on the triazine scaffold. These compounds were evaluated for their ability to inhibit both PI3K and mTOR activities in vitro. The findings suggested that modifications to the triazine structure could enhance bioavailability and efficacy against resistant cancer types .

科学研究应用

Anticancer Activity

Mechanism of Action:
Research indicates that compounds containing the 4,6-dimorpholino-1,3,5-triazine core can effectively inhibit the PI3K signaling pathway, which is crucial for cell proliferation and survival in cancer cells. The presence of morpholine groups enhances the compound's ability to form hydrogen bonds with the catalytic domain of PI3K, thereby increasing its efficacy as a dual PI3K/mTOR kinase inhibitor .

Case Studies:
A series of synthesized derivatives were tested against various cancer cell lines including SW620 (colon cancer), A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). The results demonstrated significant anti-proliferation activity, with some derivatives showing potency comparable to established chemotherapeutics like cisplatin .

CompoundCell LineIC50 (µM)
6aSW62075
6oA54994
6rHeLa255

Antioxidant Properties

Biological Evaluation:
The antioxidant activity of hydrazinecarbothioamide derivatives has been evaluated using the DPPH radical scavenging method. Compounds derived from hydrazinecarbothioamide exhibited excellent antioxidant properties, suggesting their potential in mitigating oxidative stress-related diseases .

Research Findings:
In a study assessing various derivatives, it was found that modifications to the hydrazinecarbothioamide structure significantly enhanced antioxidant activity. The presence of specific substituents was correlated with increased radical scavenging capabilities .

Acetylcholinesterase Inhibition

Relevance to Neurodegenerative Diseases:
The inhibition of acetylcholinesterase is critical for developing treatments for neurodegenerative diseases such as Alzheimer's. Compounds based on the triazine scaffold have shown promising results in this regard.

In Vitro Studies:
In a study focused on acetylcholinesterase inhibitors derived from similar scaffolds, certain derivatives demonstrated potent inhibitory activity with IC50 values as low as 2.7 µM. This suggests that the triazine-based compounds could be effective in enhancing cognitive function by increasing acetylcholine levels in the brain .

属性

IUPAC Name

1-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)amino]-3-(4-ethoxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N8O3S/c1-2-31-16-5-3-15(4-6-16)21-20(32)26-25-17-22-18(27-7-11-29-12-8-27)24-19(23-17)28-9-13-30-14-10-28/h3-6H,2,7-14H2,1H3,(H2,21,26,32)(H,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVZSYQLYCIPVSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=S)NNC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N8O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。